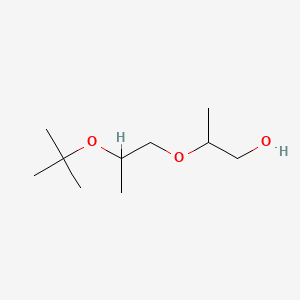
2-(2-tert-Butoxypropoxy)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-tert-Butoxypropoxy)propan-1-ol is an organic compound with the molecular formula C10H22O3 and a molecular weight of 190.28 g/mol . It is a colorless liquid that is used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-tert-Butoxypropoxy)propan-1-ol typically involves the reaction of tert-butyl alcohol with propylene oxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then subjected to distillation to separate the desired product from any by-products .
Chemical Reactions Analysis
Types of Reactions
2-(2-tert-Butoxypropoxy)propan-1-ol undergoes various chemical reactions, including:
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium dichromate and sulfuric acid.
Reduction: Lithium aluminum hydride.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed
Oxidation: The oxidation of this compound typically yields corresponding ketones or aldehydes.
Reduction: Reduction reactions yield alcohols with lower oxidation states.
Substitution: Substitution reactions yield halogenated derivatives of the compound.
Scientific Research Applications
2-(2-tert-Butoxypropoxy)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound is used in the preparation of biological samples and as a stabilizer in certain biochemical assays.
Medicine: It is used in the formulation of certain pharmaceuticals due to its solubilizing properties.
Industry: The compound is used in the production of coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2-tert-Butoxypropoxy)propan-1-ol involves its interaction with various molecular targets. The compound can act as a solvent, facilitating the dissolution of other substances. It can also participate in chemical reactions, forming new compounds through oxidation, reduction, or substitution .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(2-tert-Butoxypropoxy)propan-1-ol is unique due to its specific tert-butoxypropoxy group, which imparts distinct chemical properties. This makes it particularly useful in applications where other similar compounds may not be as effective.
Biological Activity
2-(2-tert-Butoxypropoxy)propan-1-ol, also known as Dipropylene Glycol n-Butyl Ether (DPnB), is a compound with significant industrial applications due to its solvent properties. Its molecular structure, featuring both ether and alcohol functional groups, contributes to its biological activity and potential effectiveness in various applications.
The compound is characterized by:
- Molecular Formula : C₁₃H₂₈O₃
- CAS Number : 55934-93-5
- Physical State : Colorless liquid with a mild odor
- Solubility : Miscible with water and various organic solvents
These properties make it suitable for use in formulations requiring effective solvation of both polar and non-polar compounds.
Biological Activity Overview
Research into the biological activity of DPnB indicates several potential effects, particularly in the fields of environmental science and toxicology. Key findings include:
- Toxicological Studies : Limited studies have suggested that DPnB exhibits low toxicity levels, making it a favorable option in formulations that may come into contact with human skin or environmental systems .
- Dispersant Efficacy : DPnB has been evaluated for its effectiveness as a dispersant in oil spill responses. Its ability to enhance the dispersion of oil in marine environments indicates potential biological interactions with marine organisms .
- Biodegradation : Research indicates that DPnB is subject to biodegradation in aquatic environments, which is crucial for assessing its environmental impact and persistence .
Case Study 1: Toxicity Assessment
A study conducted on the toxicity of DPnB revealed:
- Test Organisms : Various aquatic species, including fish and invertebrates.
- Findings : The compound showed minimal adverse effects at concentrations typically used in industrial applications, supporting its use as a safer alternative to more toxic solvents .
Case Study 2: Environmental Impact
In an assessment of dispersants used during oil spills, DPnB was found to:
- Improve the breakdown of hydrocarbons in marine environments.
- Show low bioaccumulation potential, suggesting that it does not significantly accumulate in marine organisms over time .
Research Findings
Properties
CAS No. |
93981-04-5 |
|---|---|
Molecular Formula |
C10H22O3 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxy]propoxy]propan-1-ol |
InChI |
InChI=1S/C10H22O3/c1-8(6-11)12-7-9(2)13-10(3,4)5/h8-9,11H,6-7H2,1-5H3 |
InChI Key |
GYIXQTJAIAZSHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)OCC(C)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















